5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl6-methyl7-oxo-5-azaspiro[24]heptane-5,6-dicarboxylate is a complex organic compound with the molecular formula C13H19NO5 It is characterized by its spirocyclic structure, which includes a tert-butyl group, a methyl group, and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions.
Oxidation and Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate: This compound has a similar spirocyclic structure but includes a benzyl group instead of a methyl group.
5-tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate: This compound has an ethyl group instead of a methyl group and a different substitution pattern.
Uniqueness
5-Tert-butyl6-methyl7-oxo-5-azaspiro[2
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
5-O-tert-butyl 6-O-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate |
InChI |
InChI=1S/C13H19NO5/c1-12(2,3)19-11(17)14-7-13(5-6-13)9(15)8(14)10(16)18-4/h8H,5-7H2,1-4H3 |
InChI Key |
ZCBRJBQSVWURKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C(=O)C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.